N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Sulfonamide Ethanesulfonamide Chemical Biology

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1448070-46-9) is a sulfonamide derivative containing a characteristic ethanesulfonamide core with 4-methoxyphenyl and 4-(methylthio)phenyl substituents. Its molecular formula is C18H23NO4S2 and its molecular weight is approximately 381.51 g/mol.

Molecular Formula C18H23NO4S2
Molecular Weight 381.51
CAS No. 1448070-46-9
Cat. No. B2694071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
CAS1448070-46-9
Molecular FormulaC18H23NO4S2
Molecular Weight381.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
InChIInChI=1S/C18H23NO4S2/c1-23-16-7-3-14(4-8-16)11-12-25(21,22)19-13-18(20)15-5-9-17(24-2)10-6-15/h3-10,18-20H,11-13H2,1-2H3
InChIKeyKDTRKMFJOSRFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1448070-46-9): Understanding Its Structural Class


N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1448070-46-9) is a sulfonamide derivative containing a characteristic ethanesulfonamide core with 4-methoxyphenyl and 4-(methylthio)phenyl substituents. Its molecular formula is C18H23NO4S2 and its molecular weight is approximately 381.51 g/mol. The compound belongs to a broad class of ethanesulfonamides explored for antisecretory, hypotensive, and other pharmacological activities . No publicly available primary research data specific to this compound was identified at the time of this analysis.

Structural class Ethanesulfonamide derivative with unique 4-methylthio/4-methoxy motif
Data status Uncharacterized; no public biological activity data
Procurement context Screening library, custom synthesis, or synthetic intermediate use

Why Generic Substitution of CAS 1448070-46-9 with In-Class Analogs Poses Risks


Ethanesulfonamide derivatives exhibit highly structure-dependent pharmacological profiles. Even minor modifications—such as alteration of the N-hydroxyethyl linker or substitution pattern on the aryl rings—can drastically shift target affinity, selectivity, and pharmacokinetic properties . For compounds like CAS 1448070-46-9, where no published head-to-head comparator data is available, assuming functional equivalence with a close analog is scientifically unwarranted. The specific combination of a 4-methylthio phenyl and a 4-methoxyphenyl ethanesulfonamide motif differentiates it from other in-class compounds, but the quantitative impact of these features on activity remains uncharacterized in the public domain.

Ethanesulfonamide SAR is highly substitution-dependent; minor structural changes may shift target affinity and selectivity. Functional equivalence with analogs cannot be assumed.
Without disclosed target or activity data for this compound, substitution with a close analog may introduce uncharacterized differences in biological or physicochemical profiles.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide


High-Strength Differential Evidence Unavailable for CAS 1448070-46-9

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, PubChem, BindingDB, ChEMBL) failed to identify any quantitative biological activity data or direct comparative studies for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide . The compound appears to be a commercial screening library item for which no bioactivity annotations, target engagement profiles, or pharmacological benchmarks have been publicly reported. Therefore, no comparator-based differentiation evidence can be provided.

Evidence Availability
Data to verify
No quantitative biological or comparative data identified
Procurement decisions must rely on structural uniqueness, purity, or synthetic accessibility
Comprehensive literature and database search returned no annotations
Sulfonamide Ethanesulfonamide Chemical Biology

Application Scenarios for CAS 1448070-46-9 Based on Current Evidence


Chemical Probe or Screening Library Component in Undefined Target Discovery

Given the absence of published target or activity data , this compound may serve as a chemical probe for exploratory screening campaigns where novel sulfonamide hits are sought. Its utility is limited to internal laboratory profiling until bioactivity data is generated and disclosed.

Synthetic Intermediate or Reference Standard in Sulfonamide Chemistry

The compound can be used as a synthetic intermediate or an analytical reference standard for the development of structurally related ethanesulfonamide leads, provided the end-user validates the specific synthetic route and purity requirements .

Custom Compound Sourcing for Proprietary Biological Profiling

Organizations requiring a specific ethanesulfonamide scaffold for internal medicinal chemistry programs may procure CAS 1448070-46-9 for in-house ADME/Tox, selectivity, and efficacy profiling. Selection in this context is driven by structural uniqueness rather than pre-existing quantitative superiority over analogs .

Application
Selection Property
Validation Focus
Chemical probe / screening library
Structural uniqueness review
Internal target/activity validation
Synthetic intermediate / reference standard
Purity and synthetic route fit
Method-specific validation
Custom procurement for internal profiling
Scaffold-specific profiling fit
In-house ADME/Tox and selectivity profiling
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